4-benzyl-1-[(oxiran-2-yl)methyl]piperidine 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 78484-00-1
VCID: VC11724930
InChI: InChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-14-6-8-16(9-7-14)11-15-12-17-15/h1-5,14-15H,6-12H2
SMILES: C1CN(CCC1CC2=CC=CC=C2)CC3CO3
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol

4-benzyl-1-[(oxiran-2-yl)methyl]piperidine

CAS No.: 78484-00-1

Cat. No.: VC11724930

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-1-[(oxiran-2-yl)methyl]piperidine - 78484-00-1

Specification

CAS No. 78484-00-1
Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
IUPAC Name 4-benzyl-1-(oxiran-2-ylmethyl)piperidine
Standard InChI InChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-14-6-8-16(9-7-14)11-15-12-17-15/h1-5,14-15H,6-12H2
Standard InChI Key KZETVBNJADWALK-UHFFFAOYSA-N
SMILES C1CN(CCC1CC2=CC=CC=C2)CC3CO3
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2)CC3CO3

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound’s piperidine backbone adopts a chair conformation, with the benzyl group at C4 occupying an equatorial position to minimize steric strain . The 1-[(oxiran-2-yl)methyl] substituent introduces a strained three-membered epoxide ring, which confers electrophilic reactivity at the oxygen-bearing carbons. Key molecular parameters include:

PropertyValue/Description
Molecular FormulaC₁₅H₁₉NO
Molecular Weight229.32 g/mol
IUPAC Name4-benzyl-1-[(oxiran-2-yl)methyl]piperidine
SMILESC1CN(CCC1CC2CO2)CC3=CC=CC=C3
Topological Polar Surface Area21 Ų (epoxide oxygen contribution)

The epoxide’s ring strain (≈27 kcal/mol) and dipole moment (≈1.8 D) make it susceptible to nucleophilic attack, a property exploitable in prodrug design or polymer crosslinking .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

Two primary routes emerge for synthesizing 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine:

Cyclization of Pre-Functionalized Amines

Epoxide formation via Sharpless epoxidation of a vicinal diol intermediate, followed by amine coupling. This route requires stereocontrol to maintain the epoxide’s configuration .

Physicochemical and Pharmacokinetic Properties

Predicted ADME Profile

Using QSAR models and analog data :

ParameterPrediction
LogP (Partition Coefficient)2.3 ± 0.4 (Moderate lipophilicity)
Solubility (Water)0.12 mg/mL (Low aqueous solubility)
Plasma Protein Binding85–90% (High binding affinity)
CYP450 MetabolismPrimarily CYP3A4/2D6 substrates

The epoxide group raises potential toxicity concerns due to DNA alkylation risks, necessitating prodrug strategies or structural masking in therapeutic applications .

Pharmacological and Industrial Applications

Polymer Chemistry Applications

Epoxide-functionalized piperidines act as crosslinkers in epoxy resins. The rigidity of the piperidine ring enhances thermal stability in cured polymers .

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